![molecular formula C10H6ClN3S B3024000 8-Chloropyrazolo[1,5-c]quinazoline-5-thiol CAS No. 17218-77-8](/img/structure/B3024000.png)
8-Chloropyrazolo[1,5-c]quinazoline-5-thiol
Overview
Description
8-Chloropyrazolo[1,5-c]quinazoline-5-thiol is a heterocyclic compound characterized by a fused pyrazoloquinazoline scaffold with a chlorine substituent at position 8 and a thiol (-SH) group at position 3. This structure combines electron-withdrawing (Cl) and nucleophilic (SH) moieties, which influence its reactivity and biological interactions. The chlorine atom at position 8 is hypothesized to enhance metabolic stability and binding affinity to biological targets like kinases or receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloropyrazolo[1,5-c]quinazoline-5-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-chloro-3-nitroquinoxaline with thiourea, followed by cyclization to form the desired product . The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the cyclization process.
Industrial Production Methods
large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields and purity, possibly through continuous flow chemistry or other scalable techniques .
Chemical Reactions Analysis
Types of Reactions
8-Chloropyrazolo[1,5-c]quinazoline-5-thiol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Halogen atoms like chlorine can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups such as alkyl or aryl groups .
Scientific Research Applications
GABA A Receptor Modulation
The GABA A receptor is a critical target in the treatment of various neurological disorders. Recent studies have highlighted the design and synthesis of derivatives of 8-chloropyrazolo[1,5-c]quinazoline-5-thiol that act as modulators of this receptor.
- Mechanism of Action : The compound interacts with the GABA A receptor, influencing its function through electrophysiological techniques. Molecular docking studies have predicted its binding affinity to specific receptor subtypes, indicating potential for therapeutic use in anxiety and seizure disorders .
- Case Studies : In one study, several derivatives were synthesized and tested for their ability to modulate GABA A receptor activity. The results demonstrated that some compounds significantly enhanced receptor function at low concentrations (1-100 µM), showcasing their potential as effective anxiolytics or anticonvulsants .
Anti-Cancer Properties
This compound has shown promise in cancer research due to its ability to disrupt cellular processes in cancer cells.
- Mechanism : The compound has been linked to inhibition of tubulin polymerization, a crucial process for cancer cell division. This mechanism was evidenced by studies showing that specific derivatives caused significant disruption of microtubules in human breast cancer cells (MCF-7), leading to nuclear fragmentation and apoptosis .
- Research Findings : A series of hybrid analogues based on this compound were synthesized and tested against various human cancer cell lines. One particular derivative exhibited notable anti-cancer activity, suggesting that modifications to the pyrazoloquinazoline core can enhance its efficacy against tumors .
Other Therapeutic Applications
Beyond its roles in neurology and oncology, this compound has potential applications in other therapeutic areas:
- Anti-Microbial Activity : Research indicates that quinazoline derivatives can exhibit anti-microbial properties. The structural characteristics of this compound may contribute to this activity, making it a candidate for further exploration in infectious disease treatment .
- Kinase Inhibition : The compound's structural features suggest potential as a kinase inhibitor. Kinases play pivotal roles in signaling pathways related to cancer progression and other diseases. Investigations into its inhibitory effects on specific kinases could reveal new avenues for drug development against various pathologies .
Mechanism of Action
The mechanism of action of 8-Chloropyrazolo[1,5-c]quinazoline-5-thiol involves its interaction with molecular targets such as GABA A receptors. These receptors are part of the ligand-gated ion channel family and play a crucial role in inhibitory neurotransmission in the brain . The compound modulates the activity of these receptors, potentially leading to therapeutic effects in conditions like anxiety and epilepsy .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Activity Profiles
Anticancer Activity
- Tetrazolo[1,5-c]quinazoline-5-thione derivatives exhibit moderate activity against leukemia (MOLT-4) and CNS (SNB-75) cancer cell lines. For example, compound 5.4 (1-(2,5-dimethoxyphenyl)-2-(tetrazolo[1,5-c]quinazolin-5-ylthio)ethanone) showed inhibition against SNB-75, likely via EGFR targeting similar to Gefitinib .
- Pyrazolo[1,5-c]quinazolinones demonstrated antitumor activity targeting CDK9/2, with LD₅₀ values indicating moderate toxicity (class 4), making them viable leads for optimization .
- This compound shares the 8-Cl substituent with the anticonvulsant 13d (3-(thien-3-yl)-8-chloropyrazolo[5,1-c]benzotriazine 5-oxide), suggesting that halogenation at this position may enhance target specificity .
Enzyme Inhibition
- Pyrazolo[1,5-c][1,3]benzoxazin-5(5H)-ones with halogen substitutions (e.g., 6a , 6c ) showed potent BuChE inhibition (IC₅₀ ~1 mM), critical for Alzheimer’s disease treatment. Their toxicity profile (LD₅₀ = 564–1140 mg/kg) aligns with moderate safety for further development .
- In contrast, tetrazolo[1,5-c]quinazoline-5-thiones lack reported enzyme inhibition but exhibit broader antimicrobial activity, likely due to the thione group’s nucleophilic reactivity .
Structural-Activity Relationships (SAR)
- Chlorine at Position 8 : Enhances binding to hydrophobic pockets in targets (e.g., kinases, EGFR) and improves metabolic stability .
- Thiol/Thione Group at Position 5 : Critical for nucleophilic interactions (e.g., covalent binding to enzymes) and antifungal activity. The thiol in 8-chloropyrazoloquinazoline may offer superior reactivity compared to thiones .
- Heterocycle Fusion : Pyrazoloquinazolines show kinase inhibition, while tetrazolo derivatives favor antimicrobial activity due to altered electronic profiles .
Biological Activity
Overview
8-Chloropyrazolo[1,5-c]quinazoline-5-thiol is a heterocyclic compound with the molecular formula C10H6ClN3S. It belongs to the pyrazoloquinazoline family, which is recognized for diverse biological activities and potential therapeutic applications. This compound has been studied for its interactions with various biological targets, particularly in the context of inflammatory responses and cancer treatment.
The primary biological targets of this compound include several mitogen-activated protein kinases (MAPKs):
- Extracellular signal-regulated kinase 2 (ERK2)
- p38α
- c-Jun N-terminal kinase 3 (JNK3)
This compound acts by binding to these kinases, thereby affecting the MAPK signaling pathway, which is crucial for numerous cellular processes including inflammation and cell proliferation. Notably, it inhibits lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity in human THP-1 monocytic cells, indicating its potential as an anti-inflammatory agent .
Anti-inflammatory Effects
Research has demonstrated that this compound exhibits significant anti-inflammatory properties. A study screening various pyrazoloquinazoline derivatives showed that this compound has an IC50 value in the range of 4.8 to 30.1 µM for inhibiting NF-κB/AP-1 reporter activity induced by LPS .
Antitumor Activity
In vitro studies have also evaluated the antitumor potential of this compound. It has shown inhibitory effects against various cancer cell lines, including:
- A549 (lung carcinoma)
- MDA-MB-231 (breast cancer)
- U-87 (glioblastoma)
- HepG2 (hepatocellular carcinoma)
Table 1 summarizes the IC50 values for different cell lines:
Cell Line | IC50 (µM) |
---|---|
A549 | 17.0 |
MDA-MB-231 | 14.2 |
U-87 | 18.1 |
HepG2 | >30 |
These findings suggest that the pyrazolo[1,5-c]quinazoline framework could serve as a promising template for developing novel anticancer agents .
Structure-Activity Relationship (SAR)
The structural features of this compound contribute significantly to its biological activity. The presence of the thiol group enhances its reactivity and interaction with biological targets. Comparative studies with similar compounds indicate that modifications at specific positions can yield varying degrees of potency against different kinases and cellular pathways.
Case Studies
Several case studies have highlighted the efficacy of pyrazoloquinazolines in clinical settings:
- Inhibition of CDKs : Compounds derived from the pyrazolo[1,5-c]quinazoline scaffold have been shown to inhibit cyclin-dependent kinases (CDKs), which are critical in regulating the cell cycle and are often dysregulated in cancers .
- GABA A Receptor Modulation : Research indicates that certain derivatives can modulate GABA A receptors, suggesting potential applications in neurological disorders.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 8-chloropyrazolo[1,5-c]quinazoline-5-thiol, and how do reaction conditions influence yield?
- Methodology : Copper-catalyzed cascade reactions are effective for synthesizing pyrazoloquinazoline derivatives. For example, water-mediated reactions using 5-(2-bromoaryl)-1H-pyrazoles with carbonyl compounds and aqueous ammonia under Cu catalysis (80–100°C, 12–24 h) yield fused heterocycles . Catalyst selection is critical: CeCl₃·7H₂O (30 mol%) achieved 75% yield in similar systems, outperforming acids like p-TsOH (70%) or Sc(OTf)₃ (51%) .
- Data Consideration : Monitor reaction progress via TLC/HPLC and optimize parameters (catalyst loading, temperature) using design-of-experiments (DoE) approaches.
Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?
- Methodology : Combine ¹H/¹³C NMR for structural elucidation (e.g., confirming thiol and chloro substituents) with high-resolution mass spectrometry (HRMS) for molecular weight validation. Single-crystal X-ray diffraction (as in tetrazoloquinazoline analogs) resolves stereoelectronic properties and confirms regiochemistry .
- Practical Tip : For crystallography, grow crystals via slow evaporation in ethanol/water mixtures and compare with CIF files in databases like the Cambridge Structural Database.
Q. What preliminary biological activities have been reported for pyrazoloquinazoline derivatives?
- Methodology : Screen for antimicrobial activity using agar diffusion assays (e.g., against S. aureus or E. coli) at 50–100 µg/mL. Molecular docking (AutoDock Vina) against targets like COVID-19 main protease (PDB ID: 6LU7) can prioritize compounds for in vitro testing .
- Data Interpretation : Correlate computational binding energies (ΔG < -7 kcal/mol) with IC₅₀ values from enzyme inhibition assays.
Advanced Research Questions
Q. How can mechanistic insights into the formation of this compound guide reaction optimization?
- Methodology : Probe reaction intermediates via in situ FT-IR or ESI-MS. For copper-catalyzed systems, propose a pathway involving Ullmann-type coupling followed by cyclization . Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and identify rate-limiting steps .
- Case Study : In Friedel-Crafts/aerobic oxidation routes, electron-deficient aryl groups accelerate cyclization by stabilizing carbocation intermediates .
Q. What strategies resolve contradictions in catalytic efficiency across similar pyrazoloquinazoline syntheses?
- Methodology : Compare catalyst performance using turnover number (TON) and frequency (TOF). For instance, CeCl₃·7H₂O may enhance Lewis acid activity via water coordination, while Brønsted acids (e.g., p-TsOH) protonate intermediates, altering reaction pathways .
- Data Analysis : Use ANOVA to assess statistical significance of yield variations (e.g., 75% vs. 51% for CeCl₃ vs. Sc(OTf)₃) .
Q. How can computational methods improve the design of this compound derivatives for target-specific applications?
- Methodology : Perform virtual screening with QSAR models trained on pyrazoloquinazoline bioactivity data. Molecular dynamics (MD) simulations (GROMACS) assess binding stability over 100 ns trajectories .
- Example : Derivatives with electron-withdrawing groups (e.g., -NO₂) showed stronger affinity for SARS-CoV-2 protease in docking studies due to enhanced H-bonding with active-site residues .
Properties
IUPAC Name |
8-chloro-3H-pyrazolo[1,5-c]quinazoline-5-thione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClN3S/c11-6-1-2-7-8(5-6)13-10(15)14-9(7)3-4-12-14/h1-5,12H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCKPPSMFJYXMFQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C=CNN3C(=S)N=C2C=C1Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClN3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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